Fmoc-Cys(Trt)-OPfp

Catalog No.
S762170
CAS No.
115520-21-3
M.F
C43H30F5NO4S
M. Wt
751.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Cys(Trt)-OPfp

CAS Number

115520-21-3

Product Name

Fmoc-Cys(Trt)-OPfp

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate

Molecular Formula

C43H30F5NO4S

Molecular Weight

751.8 g/mol

InChI

InChI=1S/C43H30F5NO4S/c44-35-36(45)38(47)40(39(48)37(35)46)53-41(50)34(49-42(51)52-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-54-43(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,49,51)/t34-/m0/s1

InChI Key

FDAUCYDVXIPBDR-UMSFTDKQSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Synonyms

Fmoc-Cys(Trt)-OPfp;115520-21-3;(R)-Perfluorophenyl2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tritylthio)propanoate;Nalpha-Fmoc-S-trityl-L-cysteinepentafluorophenylester;47476_ALDRICH;C43H30F5NO4S;SCHEMBL1738763;47476_FLUKA;MolPort-003-934-128;CF-476;AKOS015853210;AKOS015895552;ZINC150338959;AK162196;KB-302488;FT-0629906;ST24035595;ST51052973;V1199;I06-1165;N|A-Fmoc-S-trityl-L-cysteinepentafluorophenylester;PentafluorophenylN-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-trityl-L-cysteinate

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

The exact mass of the compound Fmoc-Cys(Trt)-OPfp is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fmoc-Cys(Trt)-OPfp (CAS 115520-21-3) is a pre-activated, pentafluorophenyl ester derivative of the trityl-protected amino acid cysteine, utilized primarily in solid-phase peptide synthesis (SPPS) . As an isolable active ester, it serves as a direct acylating agent for peptide chain elongation. In procurement contexts, it is evaluated for its high purity (typically ≥97.0-98.0% by HPLC), crystalline stability, and its ability to undergo aminolysis without the addition of exogenous coupling reagents or tertiary amine bases. This structural pre-activation fundamentally alters the coupling kinetics and reaction environment compared to standard free-acid precursors, making it a critical raw material for synthesizing complex, cysteine-rich therapeutic peptides where structural fidelity is paramount.

Substituting Fmoc-Cys(Trt)-OPfp with the more common generic precursor, Fmoc-Cys(Trt)-OH, introduces severe operational risks during peptide manufacturing [1]. The free acid requires in situ activation using carbodiimide or uronium/aminium salts (e.g., DIC, HATU) in the presence of basic additives like DIEA. Because the α-proton of cysteine is highly acidic due to the electron-withdrawing nature of the protected thioether side chain, exposure to these basic activation environments rapidly drives enolization and subsequent racemization. This generic substitution routinely results in the generation of D-cysteine diastereomeric impurities that are notoriously difficult to separate via preparative HPLC, leading to catastrophic yield losses of the target active pharmaceutical ingredient (API) [1]. Procuring the pre-activated OPfp ester circumvents the base-catalyzed activation step entirely, preserving chiral integrity.

Suppression of Base-Catalyzed Enantiomerization

The primary procurement driver for Fmoc-Cys(Trt)-OPfp is its ability to bypass base-catalyzed activation [1]. Studies demonstrate that activating the generic Fmoc-Cys(Trt)-OH with standard uronium reagents (e.g., HCTU/DIEA) results in 8.0% to 10.9% D-Cys formation at room temperature [1]. In contrast, the pre-formed Fmoc-Cys(Trt)-OPfp ester couples efficiently in the absence of tertiary amines, reducing racemization to negligible levels (typically <1%) during the acylation step .

Evidence DimensionD-Cysteine formation (racemization rate)
Target Compound Data<1% (base-free coupling)
Comparator Or Baseline8.0 - 10.9% (Fmoc-Cys(Trt)-OH with HCTU/DIEA at 25°C)
Quantified Difference>8-fold reduction in diastereomeric impurity formation
ConditionsSolid-phase peptide synthesis coupling phase at ambient temperature

Eliminating 8-10% diastereomeric impurity formation directly translates to higher crude API purity and vastly simplified downstream preparative chromatography.

Elimination of In Situ Activation Dependencies

Utilizing Fmoc-Cys(Trt)-OPfp eliminates the requirement for stoichiometric coupling reagents and pre-activation hold times [1]. While Fmoc-Cys(Trt)-OH requires 1 to 4 equivalents of activating agents and a pre-activation phase, the OPfp ester is intrinsically reactive toward primary amines. It can be introduced directly to the resin with zero equivalents of external coupling agents, streamlining the fluidic delivery systems in automated synthesizers [1].

Evidence DimensionCoupling reagent equivalents required
Target Compound Data0 equivalents (direct acylation)
Comparator Or Baseline1 to 4 equivalents (Fmoc-Cys(Trt)-OH)
Quantified Difference100% reduction in exogenous coupling agent requirement
ConditionsAutomated or manual Fmoc-SPPS workflow

Reducing the number of required reagents simplifies supply chain procurement, lowers batch cost, and minimizes the risk of side reactions caused by coupling additives.

Analyte Stability and Shelf-Life Predictability

In situ generated active esters (such as OBt or OAt esters formed from Fmoc-Cys(Trt)-OH) are transient intermediates with short half-lives, making them highly sensitive to process delays. Conversely, Fmoc-Cys(Trt)-OPfp is an isolable, crystalline solid that maintains ≥97.0% HPLC purity over extended storage at 15-25°C . This inherent stability ensures that the acylating power remains constant from the moment of reagent dissolution to the completion of the coupling cycle.

Evidence DimensionActive ester half-life / stability
Target Compound DataMonths to years (isolable solid at 15-25°C)
Comparator Or BaselineMinutes to hours (in situ generated OBt/OAt esters)
Quantified DifferenceOrders of magnitude increase in active species lifespan
ConditionsReagent storage and handling prior to coupling

Procuring a stable, pre-activated reagent removes batch-to-batch variability associated with transient in situ activation kinetics, ensuring reproducible manufacturing.

Compatibility with Real-Time Colorimetric Monitoring

The base-free coupling environment enabled by Fmoc-Cys(Trt)-OPfp permits the direct use of bromophenol blue for continuous monitoring of amide bond formation . Because standard activation of Fmoc-Cys(Trt)-OH requires basic additives like DIEA, these bases interfere with the pH-sensitive colorimetric response of bromophenol blue. The OPfp ester allows for non-destructive, real-time visual or spectrophotometric tracking of the coupling completion without basic interference .

Evidence DimensionColorimetric monitoring compatibility
Target Compound DataCompatible (no basic interference)
Comparator Or BaselineIncompatible or highly convoluted (Fmoc-Cys(Trt)-OH with DIEA)
Quantified DifferenceEnables continuous in-line monitoring vs requiring discrete cleavage assays
ConditionsSPPS using bromophenol blue indicator

Real-time monitoring prevents premature termination of difficult couplings, reducing the incidence of deletion sequences in the final peptide product.

Synthesis of Cysteine-Rich Therapeutic Peptides

Because Fmoc-Cys(Trt)-OPfp suppresses base-catalyzed enantiomerization, it is the optimal choice for synthesizing complex peptides containing multiple cysteine residues [1]. In these sequences, cumulative racemization from repeated Fmoc-Cys(Trt)-OH couplings would result in an intractable mixture of diastereomers, making the OPfp ester critical for maintaining high overall chiral purity.

Automated Flow-Based Peptide Synthesis

The elimination of in situ activation dependencies makes Fmoc-Cys(Trt)-OPfp highly suited for rapid, automated flow SPPS [2]. By removing the need for pre-activation loops and mixing chambers for coupling reagents, the fluidic path is simplified, allowing for faster cycle times and reduced solvent consumption.

cGMP Manufacturing of Peptide APIs

The thermal stability and predictable shelf-life of the pre-formed OPfp ester provide the strict lot-to-lot reproducibility required in cGMP environments . Manufacturers can standardise coupling protocols without accounting for the variable degradation kinetics of transient in situ activated intermediates.

XLogP3

10.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types